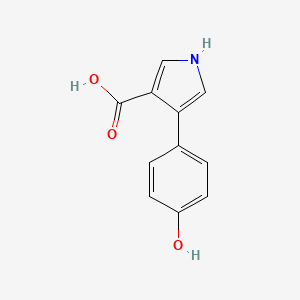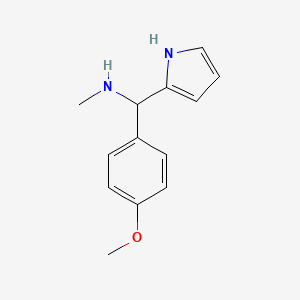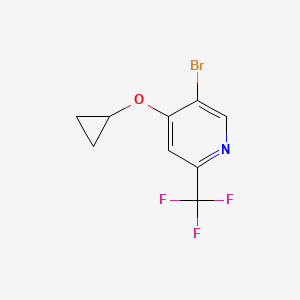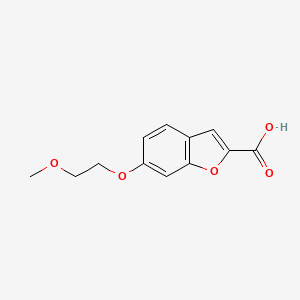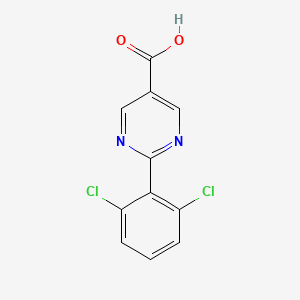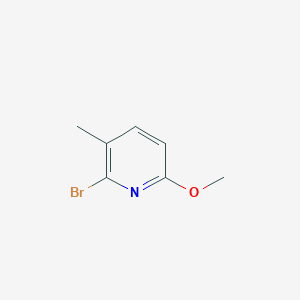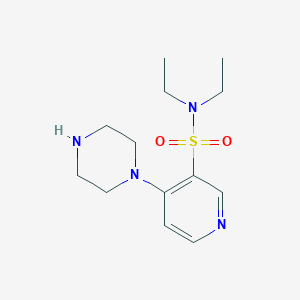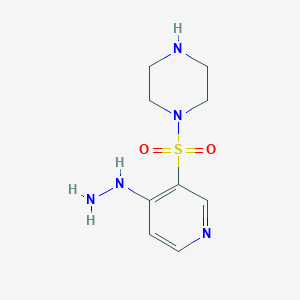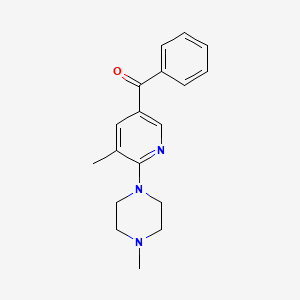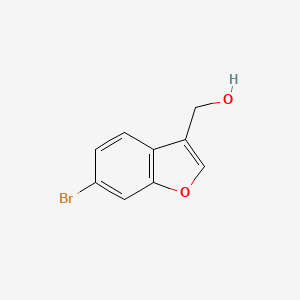
(6-Bromobenzofuran-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromobenzofuran-3-YL)methanol is a chemical compound with the molecular formula C9H7BrO2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a bromine atom at the 6th position and a methanol group at the 3rd position of the benzofuran ring makes this compound unique and of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromobenzofuran-3-YL)methanol typically involves the bromination of benzofuran followed by the introduction of a methanol group. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated intermediate is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(6-Bromobenzofuran-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium azide (NaN3) for azide substitution or alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: 6-Bromobenzofuran-3-carboxylic acid.
Reduction: 6-Bromobenzofuran-3-ylmethane.
Substitution: 6-Aminobenzofuran-3-ylmethanol, 6-Nitrobenzofuran-3-ylmethanol.
Scientific Research Applications
(6-Bromobenzofuran-3-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (6-Bromobenzofuran-3-YL)methanol involves its interaction with various molecular targets. The bromine atom and methanol group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without the bromine and methanol groups.
6-Bromobenzofuran: Lacks the methanol group.
3-Hydroxybenzofuran: Lacks the bromine atom.
Uniqueness
(6-Bromobenzofuran-3-YL)methanol is unique due to the presence of both the bromine atom and methanol group, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
(6-bromo-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2 |
InChI Key |
LICYEZDSEBLAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


